molecular formula C21H16Cl2N2O4 B2890592 Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 942008-79-9

Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No. B2890592
CAS RN: 942008-79-9
M. Wt: 431.27
InChI Key: YBSHEKLXHBAXNO-UHFFFAOYSA-N
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Description

“Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a carboxamido group (a carbonyl group (C=O) attached to an amido group (NH2)) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The dichlorobenzyl group would add electron-withdrawing chlorines to the structure, potentially affecting the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the dichlorobenzyl group could increase its lipophilicity, while the carboxamido group could allow it to form hydrogen bonds .

Scientific Research Applications

Spectroscopic Investigations

  • Research on dihydronicotinamides, which share structural similarities with the compound , focuses on their conformation, absorption, and fluorescence properties. Such studies reveal the potential of these compounds in understanding the behavior of natural coenzymes and their analogs, suggesting applications in biochemical and photophysical studies (Fischer, Fleckenstein, & Hönes, 1988).

Enzymatic Activity

  • Investigations into benzoate-4-hydroxylase from soil pseudomonads highlight the enzymatic transformation of benzoates, which is relevant to understanding how related compounds might interact with enzymes. This research has implications for environmental biochemistry and microbial metabolism (Reddy & Vaidyanathan, 1976).

Anticonvulsant Enaminones

  • The structure of certain enaminones, which are structurally related to the compound, has been analyzed for their anticonvulsant properties. Such research indicates potential pharmaceutical applications in developing new treatments for epilepsy and other seizure disorders (Kubicki, Bassyouni, & Codding, 2000).

Polymer Synthesis

  • Hyperbranched aromatic polyamides, synthesized from related compounds, demonstrate the compound's potential utility in creating new polymeric materials. These materials could have applications in various fields, including materials science and engineering (Yang, Jikei, & Kakimoto, 1999).

Antifolate Properties

  • Research on derivatives of dihydropyridine for their antifolate properties suggests the potential of such compounds in cancer therapy. By inhibiting specific enzymes, these compounds could serve as a basis for developing novel anticancer drugs (Degraw, Christie, Colwell, & Sirotnak, 1992).

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a drug candidate, future research could involve further pharmacological testing and clinical trials .

properties

IUPAC Name

methyl 4-[[1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O4/c1-29-21(28)13-5-8-16(9-6-13)24-19(26)17-3-2-10-25(20(17)27)12-14-4-7-15(22)11-18(14)23/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSHEKLXHBAXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

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